molecular formula C16H24N2O8S B12681964 Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate CAS No. 83732-79-0

Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate

Cat. No.: B12681964
CAS No.: 83732-79-0
M. Wt: 404.4 g/mol
InChI Key: WTJRSQCNFRTNJY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is formally named 2-hydroxyethyl-(2-hydroxyphenyl)azanium;sulfate according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its composition as a sulfate salt of two cationic moieties:

  • Each cation consists of a 2-hydroxyphenyl group (ortho-hydroxy-substituted benzene) bonded to a 2-hydroxyethylamine group via a central nitrogen atom.
  • The sulfate anion (SO₄²⁻) serves as the counterion, balancing the +1 charge of each ammonium cation.

Systematic identifiers include:

  • CAS Registry Number : 83732-79-0
  • European Community (EC) Number : 280-630-2
  • SMILES Notation : C1=CC=C(C(=C1)[NH2+]CCO)O.C1=CC=C(C(=C1)[NH2+]CCO)O.[O-]S(=O)(=O)[O-]

The molecular formula C₁₆H₂₄N₂O₈S confirms the stoichiometric ratio of two organic cations to one sulfate anion.

Molecular Architecture and Functional Group Analysis

The compound exhibits a dual-cation structure with the following key features:

Cationic Moieties :

  • Aromatic Core : Each cation contains a benzene ring with a hydroxyl (-OH) group at the ortho position (C2). This phenolic group enables hydrogen bonding and π-π stacking interactions.
  • Ammonium Center : The nitrogen atom is bonded to both the 2-hydroxyphenyl group and a 2-hydroxyethyl chain (-CH₂CH₂OH), resulting in a tetrahedral geometry around nitrogen.
  • Hydroxyethyl Side Chain : The -CH₂CH₂OH group introduces hydrophilicity and potential chelation sites via its hydroxyl oxygen.

Anionic Component :

  • The sulfate ion adopts a tetrahedral geometry, with sulfur centrally bonded to four oxygen atoms (two single-bonded and two double-bonded).

Functional Groups :

Group Type Location Role
Phenolic -OH Ortho position of benzene ring Hydrogen bonding donor/acceptor
Ammonium -NH₃⁺ Central nitrogen Charge carrier, ionic interaction
Alcoholic -OH Hydroxyethyl chain Solubility enhancer, coordination site
Sulfate -SO₄²⁻ Counterion Charge balance, lattice stabilization

The interplay between these groups confers unique solubility properties, with predicted logP values suggesting moderate polarity.

Crystallographic Data and Solid-State Configuration

While full single-crystal X-ray diffraction data remain unreported, computational and spectroscopic insights reveal:

  • Molecular Weight : 404.4 g/mol
  • Conformational Flexibility : The hydroxyethyl chains exhibit rotational freedom around C-N and C-O bonds, permitting multiple low-energy conformers.
  • Solid-State Packing : Ionic interactions between ammonium cations and sulfate anions likely dominate lattice formation, supplemented by intermolecular hydrogen bonds involving phenolic and alcoholic -OH groups.

Notably, conformational analysis is complicated by the compound’s salt nature, which disallows standard 3D conformer generation algorithms.

Comparative Analysis with Related Alkyl Sulfate Ammonium Salts

Parameter This compound Bis(2-hydroxyethyl)ammonium sulfate Bis[(2-hydroxyethyl)ammonium] sulphite
Formula C₁₆H₂₄N₂O₈S C₄H₁₂N₂O₆S C₄H₁₆N₂O₅S
Molecular Weight (g/mol) 404.4 202.2 204.25
Cation Type Aromatic-aliphatic hybrid Aliphatic Aliphatic
Anion Type Sulfate (SO₄²⁻) Sulfate (SO₄²⁻) Sulphite (SO₃²⁻)
Key Functional Groups Phenolic -OH, ammonium Alcoholic -OH, ammonium Alcoholic -OH, ammonium
Aromatic Content Benzene rings present None None

Structural Distinctions :

  • Aromatic vs. Aliphatic Cations : The presence of phenolic rings in the subject compound introduces UV absorption characteristics absent in purely aliphatic analogues.
  • Anion Effects : Sulfate’s higher charge density compared to sulphite enhances ionic lattice stability, as evidenced by the compound’s elevated boiling point (737.5°C).
  • Hydrogen-Bonding Capacity : Dual phenolic -OH groups enable stronger intermolecular interactions than those in bis(2-hydroxyethyl)ammonium sulfate, potentially affecting solubility and melting behavior.

Properties

CAS No.

83732-79-0

Molecular Formula

C16H24N2O8S

Molecular Weight

404.4 g/mol

IUPAC Name

2-hydroxyethyl-(2-hydroxyphenyl)azanium;sulfate

InChI

InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4)

InChI Key

WTJRSQCNFRTNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[NH2+]CCO)O.C1=CC=C(C(=C1)[NH2+]CCO)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves the reaction of 2-hydroxyphenylamine (o-aminophenol) with 2-hydroxyethylamine (ethanolamine) , followed by neutralization with sulfuric acid to form the ammonium sulfate salt. The key steps include:

This process is typically conducted under controlled temperature and pH conditions to optimize yield and prevent side reactions such as oxidation of phenolic groups.

Detailed Reaction Conditions

Parameter Typical Range/Value Notes
Reactants 2-hydroxyphenylamine, 2-hydroxyethylamine Molar ratio approximately 1:1
Solvent Water or aqueous ethanol Facilitates solubility and reaction control
Catalyst Sulfuric acid (H2SO4) Acts as acid catalyst and sulfate source
Temperature 50–70 °C Moderate heating to promote reaction
Pressure Atmospheric (1 atm) Standard laboratory conditions
Reaction time 4–8 hours Sufficient for complete conversion
pH Slightly acidic (pH ~4–5) Maintains protonation and stability

Industrial Scale Preparation

In industrial settings, the synthesis is scaled up using large stirred tank reactors with precise control over temperature, pH, and reactant feed rates. Continuous monitoring ensures:

  • High purity of the bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) cation formation.
  • Efficient neutralization with sulfuric acid to form the sulfate salt.
  • Minimization of by-products such as oxidized phenolic derivatives.

Purification is typically achieved by crystallization from aqueous solution followed by filtration and drying under controlled conditions.

Reaction Mechanism and Chemical Considerations

Formation of the Ammonium Cation

The primary amine group of 2-hydroxyphenylamine reacts with 2-hydroxyethylamine through nucleophilic attack, forming a secondary or tertiary ammonium species with hydroxyethyl and hydroxyphenyl substituents. The presence of hydroxyl groups on both substituents enhances hydrogen bonding and solubility.

Sulfate Salt Formation

Sulfuric acid protonates the ammonium nitrogen atoms, resulting in the formation of the bis(ammonium) sulfate salt. The sulfate anion balances the charge of two ammonium cations, stabilizing the compound in solid form.

Data Table: Summary of Preparation Parameters

Step Description Conditions/Notes
Reactant mixing Combine 2-hydroxyphenylamine and 2-hydroxyethylamine Molar ratio 1:1, aqueous medium
Heating Maintain temperature at 50–70 °C Promotes reaction kinetics
Acid addition Slowly add sulfuric acid Controls pH, forms sulfate salt
Reaction time 4–8 hours Ensures complete conversion
Purification Crystallization and filtration Removes impurities, isolates product
Drying Under vacuum or mild heat Yields dry, stable compound

Research Findings and Analytical Data

  • Yield and Purity: Reported yields for similar ammonium sulfate salts range from 85% to 95% under optimized conditions, with purity confirmed by spectroscopic methods (NMR, IR) and elemental analysis.
  • Characterization: The compound exhibits characteristic absorption bands for hydroxyl and ammonium groups in IR spectra. NMR confirms the presence of hydroxyethyl and hydroxyphenyl moieties.
  • Stability: The sulfate salt form enhances thermal and chemical stability compared to free amines, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate can undergo oxidation reactions, where the hydroxyethyl and hydroxyphenyl groups are oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can also be reduced, leading to the formation of amines or other reduced derivatives.

    Substitution: Substitution reactions can occur, where the hydroxy groups are replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate is utilized in diverse areas of scientific research, including chemistry, biology, and medicine.

Chemistry

  • Reagent in Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the creation of complex molecules.
  • Study of Reaction Mechanisms and Kinetics: The compound is also used in the study of reaction mechanisms and kinetics.

Biology

  • Buffer or Stabilizing Agent: It functions as a buffer or stabilizing agent in various biochemical assays.
  • Enzyme Kinetics and Protein Interactions: The compound can be employed in the study of enzyme kinetics and protein interactions.

Medicine

  • Drug Development: It shows potential in drug development, specifically as a precursor for synthesizing pharmaceutical intermediates.
  • Medication Formulation: The compound may also be used in the formulation of certain medications.

Industrial Applications

In industrial settings, this compound is used in the production of polymers, resins, and other materials. It can also act as a catalyst or additive in various chemical processes.

This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications.

Antimicrobial Activity

  • Quaternary ammonium compounds (QACs), including this compound, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell death.
  • A clinical study demonstrated a significant reduction in bacterial load post-treatment when this compound was used to disinfect surfaces contaminated with multi-drug resistant bacteria.

Cytotoxic Effects

  • Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
  • In vitro studies have shown a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Flow cytometry analysis revealed that the compound induces apoptosis through activation of caspase pathways.

Data Tables

Biological ActivityObserved Effect
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Membrane DisruptionDisrupts microbial cell membranes

Case Studies

Case Study on Antimicrobial Efficacy
A clinical study examined the effectiveness of this compound in disinfecting surfaces contaminated with multi-drug resistant bacteria. The results showed a significant reduction in bacterial load post-treatment.

Case Study on Cancer Cell Lines
Researchers treated human breast cancer cell lines with varying concentrations of the compound in a controlled laboratory setting. Results indicated a marked decrease in cell proliferation and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and hydroxyphenyl groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Features Applications Reference
Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate (Target) C₁₆H₂₄N₂O₈S (inferred) ~428.4 (estimated) Contains hydroxyphenyl groups; enhanced H-bonding and acidity Potential surfactant, lubricant additive
Bis(bis(2-hydroxyethyl)ammonium) sulphate C₈H₂₄N₂O₈S 308.35 Nonionic surfactant; lacks aromatic groups Cosmetics, detergents
Bis(2-hydroxyethyl)ammoniumperfluorooctane sulfonate C₁₆H₂₀F₁₇NO₅S₂ 757.44 Fluorinated hydrophobic tail; high thermal/chemical stability Material science, environmental studies
DEA-MYRISTYL SULFATE C₁₈H₄₁NO₇S 415.58 Tetradecyl chain; strong surfactant properties Personal care products
Tris(2-hydroxyethyl)ammonium tetracosyl sulphate C₂₈H₆₁NO₇S 580.85 Long alkyl chain (C24); high hydrophobicity Industrial surfactants
Bis(2-hydroxyethyl)ammonium lauryl sulfate C₁₆H₃₇NO₇S 403.53 Lauryl chain (C12); balances hydrophilicity and lipophilicity Lubricants, emulsifiers

Physicochemical Properties

Solubility: The target compound’s hydroxyphenyl groups may reduce water solubility compared to purely aliphatic analogs like Bis(bis(2-hydroxyethyl)ammonium) sulphate, which is highly water-soluble due to polar hydroxyethyl groups . Fluorinated analogs (e.g., Bis(2-hydroxyethyl)ammoniumperfluorooctane sulfonate) exhibit unique solubility in both polar and nonpolar solvents due to their fluorocarbon chains .

Thermal Stability :

  • Fluorinated derivatives show exceptional thermal stability (>300°C), whereas aliphatic ammonium salts (e.g., DEA-MYRISTYL SULFATE) degrade at lower temperatures (~150–200°C) .

Surface Activity :

  • Lauryl and tetracosyl chain-containing compounds (e.g., Bis(2-hydroxyethyl)ammonium lauryl sulfate) demonstrate superior critical micelle concentration (CMC) values (~0.1–1 mM) compared to shorter-chain analogs .

Functional Performance

  • Lubrication : Bis[(2-hydroxyethyl)ammonium] laurate (BOEAL) reduces friction coefficients by 60–70% in water-based lubricants, attributed to adsorption of polar groups on metal surfaces . The target compound’s hydroxyphenyl groups may further enhance adsorption via π-π interactions.
  • Environmental Impact : Perfluorinated analogs like Bis(2-hydroxyethyl)ammoniumperfluorooctane sulfonate are persistent in ecosystems due to C-F bond stability, whereas sulphate-based ammonium salts (e.g., target compound) may degrade more readily .

Industrial and Regulatory Considerations

  • Synthesis Costs : Long-chain derivatives (e.g., tris(2-hydroxyethyl)ammonium tetracosyl sulphate) are expensive (~$3,850/license for market data), limiting their commercial use .

Biological Activity

Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its quaternary ammonium structure, which typically enhances its solubility and interaction with biological membranes. The presence of hydroxyl groups contributes to its potential reactivity and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Activity : Quaternary ammonium compounds (QACs), including this compound, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell death.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged microbial membranes, disrupting their integrity.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Antimicrobial Studies

A study focused on the antimicrobial efficacy of various quaternary ammonium salts, including this compound, demonstrated significant biocidal activity against a range of pathogens. The study highlighted:

  • Minimum Inhibitory Concentrations (MICs) : The MIC values were determined for several bacterial strains, showing effective inhibition at low concentrations.
  • Resistance Concerns : The research also discussed the emerging resistance to QACs, emphasizing the need for ongoing evaluation of their effectiveness in clinical settings .

Cytotoxicity Assessments

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Key findings include:

  • Cell Viability Assays : These assays indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis through activation of caspase pathways .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Membrane DisruptionDisrupts microbial cell membranes

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A clinical study examined the effectiveness of this compound in disinfecting surfaces contaminated with multi-drug resistant bacteria. The results showed a significant reduction in bacterial load post-treatment.
  • Case Study on Cancer Cell Lines :
    • In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a marked decrease in cell proliferation and increased markers of apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a factorial design approach to evaluate variables such as temperature (e.g., 25–80°C), solvent polarity (e.g., ethanol vs. water), and molar ratios of precursors (e.g., 1:1 to 1:3). Use response surface methodology (RSM) to model interactions and identify optimal yields. For example, highlights factorial designs as critical for isolating variables in complex reactions. Monitor purity via HPLC () with ammonium phosphate buffer (pH 7.5) and acetonitrile-methanol mobile phases.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare proton shifts in the aromatic (6.8–7.5 ppm) and hydroxyethyl regions (3.4–4.2 ppm) to theoretical predictions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate O-H stretches (~3200–3500 cm⁻¹) and sulfate S=O vibrations (~1050–1200 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Use the method described in with UV detection at 254 nm to assess purity (>98%).
  • Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >150°C indicates thermal stability).
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity at 25°C/60% RH; >5% mass gain suggests sensitivity to humidity.
  • Long-Term Storage : Monitor degradation products via HPLC monthly for 12 months at 4°C, 25°C, and 40°C ().

Advanced Research Questions

Q. How can researchers resolve contradictions in data related to the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSPs) to model interactions. For example, notes the compound’s amphiphilic nature due to its sulfate and hydroxyphenyl groups. Use a ternary solvent system (e.g., water/ethanol/hexane) to empirically determine solubility thresholds. Tabulate results as follows:

Solvent SystemSolubility (mg/mL)HSP δD (MPa¹/²)HSP δP (MPa¹/²)
Water120 ± 1515.542.3
Ethanol85 ± 1015.819.4
Hexane<114.90.0

Q. What theoretical frameworks explain the compound’s surface activity and potential as a surfactant?

  • Methodological Answer : Link the research to the Gibbs adsorption equation and critical micelle concentration (CMC) theory. Measure surface tension using a pendant drop tensiometer at concentrations from 0.1–10 mM. highlights the compound’s balance of hydrophobic (aromatic) and hydrophilic (sulfate, hydroxyethyl) moieties, which aligns with the Traube rule for surfactant efficiency. Compare CMC values to structurally similar ammonium surfactants (e.g., 2.5 mM vs. 5 mM for bis(2-ethylhexyl) sulfosuccinate).

Q. How can advanced chromatographic methods be tailored to study degradation products in environmental matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and 0.1% formic acid in water/acetonitrile gradients. Spike environmental samples (e.g., river water, soil extracts) with the compound and monitor hydrolysis products (e.g., 2-hydroxyphenyl ethanol, sulfate ions). Reference ’s buffer preparation for method validation. Quantify degradation kinetics using pseudo-first-order models (half-life >30 days suggests environmental persistence).

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